molecular formula C16H14Br2N2O3 B11995525 N'-((2,4-Dibromophenoxy)acetyl)-2-methylbenzohydrazide

N'-((2,4-Dibromophenoxy)acetyl)-2-methylbenzohydrazide

Cat. No.: B11995525
M. Wt: 442.10 g/mol
InChI Key: PXTXQOKISRVWTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-((2,4-Dibromophenoxy)acetyl)-2-methylbenzohydrazide is a chemical compound with a complex structure, characterized by the presence of bromine atoms and a benzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-((2,4-Dibromophenoxy)acetyl)-2-methylbenzohydrazide typically involves the reaction of 2,4-dibromophenol with chloroacetic acid to form 2,4-dibromophenoxyacetic acid. This intermediate is then reacted with hydrazine to produce the corresponding hydrazide. Finally, the hydrazide is acylated with 2-methylbenzoyl chloride to yield N’-((2,4-Dibromophenoxy)acetyl)-2-methylbenzohydrazide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-((2,4-Dibromophenoxy)acetyl)-2-methylbenzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N’-((2,4-Dibromophenoxy)acetyl)-2-methylbenzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-((2,4-Dibromophenoxy)acetyl)-2-methylbenzohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets are still under investigation, but it is believed to involve interactions with proteins and nucleic acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-((2,4-Dibromophenoxy)acetyl)-2-methylbenzohydrazide is unique due to its specific substitution pattern and the presence of both bromine atoms and a benzohydrazide moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H14Br2N2O3

Molecular Weight

442.10 g/mol

IUPAC Name

N'-[2-(2,4-dibromophenoxy)acetyl]-2-methylbenzohydrazide

InChI

InChI=1S/C16H14Br2N2O3/c1-10-4-2-3-5-12(10)16(22)20-19-15(21)9-23-14-7-6-11(17)8-13(14)18/h2-8H,9H2,1H3,(H,19,21)(H,20,22)

InChI Key

PXTXQOKISRVWTC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NNC(=O)COC2=C(C=C(C=C2)Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.